3-fluoro-2-(oxan-4-yl)pyridine
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Overview
Description
Preparation Methods
The synthesis of 3-fluoro-2-(oxan-4-yl)pyridine involves several methods. One common synthetic route includes the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the oxan-4-yl group. Industrial production methods often utilize high-yield fluorination techniques, such as the use of Selectfluor® for the preparation of substituted 3-fluoropyridines .
Chemical Reactions Analysis
3-fluoro-2-(oxan-4-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Cyclization Reactions: Under basic conditions, the compound can undergo cyclization reactions to form different heterocyclic structures.
Common reagents used in these reactions include tetra-n-butylammonium fluoride, dimethylformamide, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-fluoro-2-(oxan-4-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: Fluorinated compounds, including this compound, are often explored for their potential therapeutic applications due to their ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 3-fluoro-2-(oxan-4-yl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom in the pyridine ring enhances the compound’s ability to interact with biological molecules, often through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
3-fluoro-2-(oxan-4-yl)pyridine can be compared with other fluoropyridines, such as 2-fluoro-3-(oxan-4-yl)pyridine and 4-bromo-3-fluoro-2-(oxan-4-yl)pyridine . These compounds share similar structural features but differ in the position and type of substituents on the pyridine ring. The unique combination of the fluorine and oxan-4-yl groups in this compound gives it distinct physical, chemical, and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
2648939-12-0 |
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Molecular Formula |
C10H12FNO |
Molecular Weight |
181.2 |
Purity |
95 |
Origin of Product |
United States |
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